molecular formula C18H20O2 B140328 Isoxochitlolone CAS No. 140670-89-9

Isoxochitlolone

Cat. No.: B140328
CAS No.: 140670-89-9
M. Wt: 268.3 g/mol
InChI Key: MPIUDNRLVNSATN-OAHLLOKOSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the compound’s sources or applications .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include looking at the products of these reactions and the conditions under which they occur .


Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Properties

CAS No.

140670-89-9

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(11S)-5-hydroxy-6,12,12-trimethyltricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6,14-pentaen-9-one

InChI

InChI=1S/C18H20O2/c1-11-7-14-13(9-16(11)19)8-12-5-4-6-18(2,3)15(12)10-17(14)20/h4-5,7-9,15,19H,6,10H2,1-3H3/t15-/m1/s1

InChI Key

MPIUDNRLVNSATN-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC2=C(C=C3C=CCC([C@@H]3CC2=O)(C)C)C=C1O

SMILES

CC1=CC2=C(C=C3C=CCC(C3CC2=O)(C)C)C=C1O

Canonical SMILES

CC1=CC2=C(C=C3C=CCC(C3CC2=O)(C)C)C=C1O

Synonyms

isoxochitlolone

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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